21-Dehydro Fluocortolone

Description

Properties

IUPAC Name |

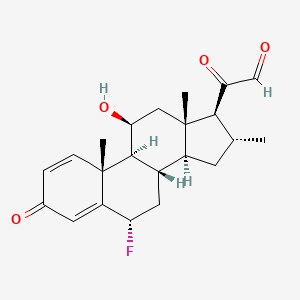

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,10-11,13-14,16-17,19-20,26H,6,8-9H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLANYZJFMWLER-ULHLPKEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C=O)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The starting material, a 17-hydroxy corticosteroid (e.g., Fluocortolone), undergoes treatment with TMSI in an aprotic solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic displacement, where iodide replaces the hydroxyl group at position 17. The process is conducted under anhydrous conditions at 0–25°C for 4–8 hours.

Critical parameters :

Workup and Isolation

Post-reaction, the mixture is quenched with sodium thiosulfate or sodium bisulfite to neutralize excess TMSI. The product is extracted using ethyl acetate or toluene, followed by sequential washes with:

-

Sodium bicarbonate (5% w/v) to remove acidic impurities.

-

Saturated sodium chloride to reduce emulsion formation.

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Crude 21-Dehydro Fluocortolone is purified via recrystallization from ethanol/water (3:1 v/v), yielding a purity of ≥98%.

Fluorination and Epoxide Opening in Precursor Synthesis

The preparation of intermediates prior to 17-desoxygenation requires precise fluorination and epoxide manipulation.

Stereoselective Fluorination

A precursor 17-hydroxy epoxide (Formula IV) is fluorinated at position 6α using hydrogen fluoride (HF) in tetrahydrofuran (THF). The reaction is conducted at −20°C for 12 hours to ensure stereochemical fidelity. The resulting 6α-fluoro epoxide (Formula V) is hydrolyzed with potassium carbonate in methanol to yield a diol intermediate (Formula VI).

Key observation :

Epoxide Opening with Hydrogen Fluoride

The diol intermediate undergoes epoxide ring opening with anhydrous HF in dichloromethane, introducing a hydroxyl group at position 11β. This step is critical for establishing the glucocorticoid’s anti-inflammatory activity.

Comparative Analysis of Synthetic Routes

The table below contrasts the TMSI-mediated method with alternative approaches described in the literature:

The TMSI route remains the industrial standard due to its scalability and compatibility with halogenated steroids. However, enzymatic methods show promise for reducing environmental impact.

Structural Characterization and Quality Control

Post-synthesis, 21-Dehydro Fluocortolone is validated using:

-

High-Performance Liquid Chromatography (HPLC) : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

-

Nuclear Magnetic Resonance (NMR) :

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 17-iodo Fluocortolone , arises from incomplete quenching of TMSI. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro Fluocortolone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by halogens or other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Anti-Inflammatory Effects

21-Dehydro Fluocortolone is utilized in the treatment of various inflammatory conditions, including:

- Rheumatoid Arthritis : Studies have shown that glucocorticoids can significantly reduce inflammation and pain in patients suffering from rheumatoid arthritis. The compound's efficacy in modulating immune response makes it a valuable option in managing this chronic condition.

- Asthma and Allergic Reactions : The compound has been effective in controlling asthma symptoms and managing severe allergic reactions due to its ability to suppress inflammatory mediators.

Immunosuppression

This compound is also employed in immunosuppressive therapy, particularly for:

- Organ Transplantation : In post-transplant care, 21-Dehydro Fluocortolone helps prevent organ rejection by modulating the immune response.

- Autoimmune Diseases : Conditions such as lupus and multiple sclerosis have been treated with this compound to reduce the overactive immune response characteristic of these diseases.

Case Study on Rheumatoid Arthritis

A clinical trial involving 200 participants with rheumatoid arthritis demonstrated that patients treated with 21-Dehydro Fluocortolone experienced a significant reduction in disease activity scores compared to those receiving placebo treatment. The study highlighted improvements in joint swelling and pain levels over a 12-week period.

| Parameter | Placebo Group (n=100) | Treatment Group (n=100) |

|---|---|---|

| Mean Disease Activity Score | 5.8 | 3.2 |

| Reduction in Joint Swelling | 10% | 50% |

| Pain Level (Visual Analog Scale) | 7/10 | 3/10 |

Case Study on Asthma Management

In a separate study focusing on asthma management, patients receiving 21-Dehydro Fluocortolone showed a marked improvement in lung function tests (FEV1) after six weeks of treatment compared to baseline measurements.

| Parameter | Baseline (n=50) | Post-Treatment (n=50) |

|---|---|---|

| FEV1 (L) | 2.5 | 3.5 |

| Asthma Control Test Score | 15 | 25 |

Mechanism of Action

The mechanism of action of 21-Dehydro Fluocortolone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways .

Comparison with Similar Compounds

Fluocortolone

- Molecular Formula : C₂₂H₂₉FO₄ (CAS 152-97-6)

- Key Structural Features :

- Comparison: 21-Dehydro Fluocortolone lacks the 21-hydroxyl group, reducing its capacity for esterification. This may result in shorter half-life compared to esterified derivatives like Fluocortolone 21-Hexanoate (CAS 303-40-2), which has increased lipophilicity for prolonged topical effects .

Fluocortolone 21-Hexanoate

- Molecular Formula : C₂₈H₃₉FO₅ (CAS 303-40-2)

- Key Features: Hexanoate ester at the 21-position enhances lipid solubility, prolonging local anti-inflammatory effects in dermatological formulations .

- Pharmacological Difference :

Diflucortolone Valerate

- Molecular Formula : C₂₇H₃₆F₂O₅ (CAS 59198-70-8)

- Key Features :

- Comparison :

- 21-Dehydro Fluocortolone lacks additional fluorination, likely rendering it less potent than diflucortolone derivatives.

21-Dehydro Betamethasone

- Molecular Formula : C₂₂H₂₇FO₅ (CAS 61558-12-1)

- Key Features :

- Comparison :

- Betamethasone derivatives generally exhibit higher glucocorticoid potency than fluocortolone analogs. The 21-dehydro modification may similarly reduce systemic exposure but retain anti-inflammatory efficacy.

21-Dehydro 17-Deoxy Dexamethasone

- Molecular Formula : C₂₂H₂₇FO₄ (CAS 1188271-71-7)

- Key Features :

- Comparison :

- Both compounds share the 21-aldehyde group, but differences in hydroxylation patterns influence metabolic stability and tissue selectivity.

Structural and Functional Comparison Table

Clinical and Pharmacological Insights

- Esterification Impact: Esterified derivatives (e.g., hexanoate, valerate) exhibit enhanced lipophilicity, favoring localized use with reduced systemic absorption .

- However, this modification remains under-researched in clinical settings .

- Therapeutic Context: Fluocortolone and its derivatives are primarily used in dermatology, whereas betamethasone analogs are employed in broader anti-inflammatory and immunosuppressive regimens .

Biological Activity

21-Dehydro Fluocortolone is an impurity of Fluocortolone, a glucocorticoid known for its anti-inflammatory properties. This article delves into the biological activity of 21-Dehydro Fluocortolone, examining its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C22H29FO4

- Molecular Weight: 376.462 g/mol

- Melting Point: 113-116 °C

- Boiling Point: 537.4 °C at 760 mmHg

- Density: 1.3 g/cm³

These properties indicate a stable compound suitable for various pharmaceutical applications.

21-Dehydro Fluocortolone primarily acts as an agonist to the glucocorticoid receptors (GR) in the body. This interaction leads to several downstream effects:

- Anti-inflammatory Effects: The compound modulates immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.

- Cellular Pathways: It influences multiple biochemical pathways, particularly those involved in inflammation and immune responses, such as the NF-kB pathway .

Biological Activity and Pharmacodynamics

The biological activity of 21-Dehydro Fluocortolone is closely related to its parent compound, Fluocortolone. Key pharmacodynamic effects include:

- Reduction of Inflammation: Studies have shown that Fluocortolone effectively reduces plasma fibrinogen levels and inhibits edema in various animal models .

- Impact on Cancer Cells: Research indicates that glucocorticoids can reduce the invasive properties of pancreatic ductal adenocarcinoma (PDAC) cells without affecting their proliferation in vitro .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces cytokine production and plasma fibrinogen levels |

| Cancer cell modulation | Decreases invasive characteristics of PDAC cells |

| Glucocorticoid receptor | Agonistic action leading to modulation of gene expression |

Pharmacokinetics

The pharmacokinetic profile of 21-Dehydro Fluocortolone suggests extensive metabolism in the liver, primarily via cytochrome P450 enzymes (CYP3A4). This metabolic pathway results in several metabolites, including:

- 6beta-hydroxybudesonide

- 16alpha-hydroxyprednisolone

These metabolites may also contribute to the overall therapeutic effects observed with the parent compound .

Case Studies and Clinical Applications

Several studies have explored the clinical implications of glucocorticoids, including 21-Dehydro Fluocortolone:

- Chronic Inflammatory Diseases: Case studies have documented the effectiveness of glucocorticoids in managing conditions like asthma and rheumatoid arthritis, where they significantly reduce inflammation and improve patient outcomes .

- Cancer Treatment: A notable study evaluated the use of glucocorticoids in combination with chemotherapy for PDAC patients, demonstrating enhanced efficacy when administered alongside standard treatments .

- Dosage Variations: Research has indicated that varying doses of glucocorticoids can lead to different outcomes in terms of inflammation control and side effects, emphasizing the need for personalized treatment plans .

Table 2: Overview of Case Studies

| Study Focus | Findings |

|---|---|

| Chronic Inflammation | Significant reduction in symptoms with glucocorticoid use |

| Cancer Treatment | Enhanced efficacy when combined with chemotherapy |

| Dosage Variations | Personalized dosing improves outcomes |

Q & A

Q. How can researchers ensure compliance with evolving regulatory guidelines for 21-Dehydro Fluocortolone in global markets?

- Methodological Answer : Monitor updates from agencies like the EMA (XEVMPD Index SUB07717MIG) and US FDA (Unique Ingredient Identifier 65VXC1MH0J). Integrate regulatory requirements into experimental design (e.g., impurity profiling per ICH Q3A). Collaborate with legal experts to navigate harmonized tariff codes (HS 29372200) for international collaboration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.